Cas no 67006-35-3 (1,3-Bis((2-chloroethyl)sulfonyl)propan-2-ol)
1,3-Bis((2-chloroethyl)sulfonyl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 1,3-Bis((2-chloroethyl)sulfonyl)propan-2-ol
- 1,3-bis(2-chloroethylsulfonyl)propan-1-ol
- 1,3-BIS(CHLOROETHYL SULFONYL)PROPANOL
- 1,3-Bis(b-chloroethylsulfonyl)-2-propanol
- 1,3-Bis[(2-chloroethyl)sulfonyl]-2-propanol
- SCHEMBL10534881
- AKOS015999802
- 1,3-di(2-chloroethylsulfonyl)-2-hydroxypropane
- 67006-35-3
- RIEQDAWNHLUKFR-UHFFFAOYSA-N
- 1,3-bis(2-chloroethylsulfonyl)propan-2-ol
- C7H14Cl2O5S2
- DS-020859
-
- MDL: MFCD23099557
- Inchi: 1S/C7H14Cl2O5S2/c8-1-3-15(11,12)5-7(10)6-16(13,14)4-2-9/h7,10H,1-6H2
- InChI Key: RIEQDAWNHLUKFR-UHFFFAOYSA-N
- SMILES: ClCCS(CC(CS(CCCl)(=O)=O)O)(=O)=O
Computed Properties
- Exact Mass: 311.96600
- Monoisotopic Mass: 311.9659713g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 8
- Complexity: 340
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 105Ų
Experimental Properties
- Color/Form: White solid
- Density: 1.514
- Boiling Point: 612.3°C at 760 mmHg
- Flash Point: 324.1°C
- Refractive Index: 1.523
- PSA: 105.27000
- LogP: 2.16370
1,3-Bis((2-chloroethyl)sulfonyl)propan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D508551-1g |
1,3-Bis((2-chloroethyl)sulfonyl)propan-2-ol |
67006-35-3 | 97% | 1g |
$515 | 2024-05-24 | |
| eNovation Chemicals LLC | D508551-1g |
1,3-Bis((2-chloroethyl)sulfonyl)propan-2-ol |
67006-35-3 | 97% | 1g |
$280 | 2025-02-28 | |
| eNovation Chemicals LLC | D508551-1g |
1,3-Bis((2-chloroethyl)sulfonyl)propan-2-ol |
67006-35-3 | 97% | 1g |
$280 | 2025-02-20 |
1,3-Bis((2-chloroethyl)sulfonyl)propan-2-ol Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 1,3-Bis((2-chloroethyl)sulfonyl)propan-2-ol
Professional Introduction to 1,3-Bis((2-chloroethyl)sulfonyl)propan-2-ol (CAS No. 67006-35-3)
1,3-Bis((2-chloroethyl)sulfonyl)propan-2-ol, with the CAS number 67006-35-3, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural properties, exhibits potential applications in various scientific domains, particularly in the development of novel therapeutic agents and biochemical studies.
The molecular structure of 1,3-Bis((2-chloroethyl)sulfonyl)propan-2-ol consists of a propan-2-ol backbone substituted with two (2-chloroethyl)sulfonyl groups. This configuration imparts distinct chemical reactivity and functional properties, making it a valuable intermediate in synthetic chemistry. The presence of sulfonyl groups enhances its solubility in polar solvents and facilitates its participation in various organic transformations, such as sulfonation and nucleophilic substitution reactions.
In recent years, research has highlighted the compound's role in the synthesis of bioactive molecules. Its structural framework allows for modifications that can lead to the development of drugs targeting specific biological pathways. For instance, derivatives of this compound have been explored as potential candidates for anticancer agents due to their ability to interact with cellular enzymes and disrupt malignant growth mechanisms.
One of the most compelling aspects of 1,3-Bis((2-chloroethyl)sulfonyl)propan-2-ol is its versatility in drug design. The (2-chloroethyl) substituents introduce reactive sites that can be further functionalized to create molecules with tailored pharmacological properties. This flexibility has made it a subject of interest in medicinal chemistry, where researchers aim to optimize potency, selectivity, and pharmacokinetic profiles.
The compound's relevance extends beyond pharmaceutical applications. In academic research, it serves as a valuable tool for studying sulfonate chemistry and its impact on molecular interactions. Its use in enzyme inhibition studies has provided insights into the mechanisms by which sulfonyl compounds exert their effects on biological systems. Such findings contribute to a deeper understanding of disease processes and inform the development of innovative therapeutic strategies.
Recent advancements in synthetic methodologies have further enhanced the utility of 1,3-Bis((2-chloroethyl)sulfonyl)propan-2-ol. New techniques for introducing sulfonyl groups have improved the efficiency and scalability of its synthesis, making it more accessible for industrial and academic purposes. These developments have opened doors for collaborative research projects aimed at exploring its potential in drug discovery and material science.
The compound's behavior in different environments has also been a focus of study. Investigations into its stability under various conditions have provided critical data for formulating stable derivatives suitable for clinical trials. Additionally, its interaction with metal ions has been examined to understand how it can be incorporated into metal-based drug complexes, which are emerging as promising treatments for various diseases.
The future prospects of 1,3-Bis((2-chloroethyl)sulfonyl)propan-2-ol are vast and multifaceted. Ongoing research aims to uncover new applications in areas such as regenerative medicine and environmental science. Its potential role in developing biodegradable polymers and corrosion inhibitors is an exciting avenue that could contribute to sustainable technologies.
In conclusion, 1,3-Bis((2-chloroethyl)sulfonyl)propan-2-ol (CAS No. 67006-35-3) represents a significant advancement in chemical research with implications across multiple industries. Its unique structure and reactivity make it a cornerstone in the development of novel pharmaceuticals and biochemical applications. As scientific understanding progresses, the compound's potential will undoubtedly continue to expand, driving innovation and discovery in the years to come.
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